

Spectroscopic Profile of Pinosylvin Monomethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pinosylvin monomethyl ether*

Cat. No.: B192123

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **pinosylvin monomethyl ether** (3-methoxy-5-[(E)-2-phenylethenyl]phenol), a naturally occurring stilbenoid with a range of biological activities. The information presented herein is intended to support researchers in the identification, characterization, and further development of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **pinosylvin monomethyl ether**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This data is crucial for the unambiguous identification and structural elucidation of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the number, environment, and connectivity of hydrogen atoms.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in search results				

Note: While multiple sources confirm the use of ^1H NMR for the identification of **pinosylvin monomethyl ether**, specific chemical shift and coupling constant data were not available in the provided search results. Researchers should refer to dedicated chemical databases or publications detailing its synthesis or isolation for this information.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) ppm	Assignment
Data not available in search results	Data not available in search results

Note: As with ^1H NMR data, specific ^{13}C NMR chemical shifts for **pinosylvin monomethyl ether** were not explicitly found in the search results. This information is typically reported in conjunction with ^1H NMR data in characterization studies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. **Pinosylvin monomethyl ether** has a molecular formula of $\text{C}_{15}\text{H}_{14}\text{O}_2$ and a molecular weight of 226.27 g/mol .

m/z	Relative Intensity (%)	Assignment
226	Data not available	$[\text{M}]^+$ (Molecular Ion)
Further fragmentation data not available	Data not available	Fragment Ions

Note: High-resolution mass spectrometry (HR-ESI-MS) has been used to confirm the molecular formula of **pinosylvin monomethyl ether**.^{[1][2]} Gas chromatography-mass spectrometry (GC-MS) is also a common technique for its identification in natural extracts.^{[3][4]} Detailed fragmentation patterns would require analysis of the mass spectrum from a specific instrument.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Absorption Band (cm ⁻¹)	Intensity	Assignment
Data not available in search results	Data not available in search results	Functional Group Vibrations

Note: Although FTIR spectroscopy has been mentioned in the context of analyzing extracts containing **pinosylvin monomethyl ether**, specific absorption bands for the pure compound were not found in the search results.^[5] Expected characteristic bands would include those for O-H stretching (for the phenolic hydroxyl group), C-H stretching (aromatic and vinylic), C=C stretching (aromatic and vinylic), and C-O stretching (ether and phenol).

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and data comparison. The following outlines general methodologies that would be employed for the analysis of **pinosylvin monomethyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A few milligrams of purified **pinosylvin monomethyl ether** would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Parameters: Standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift

range of protons, and a relaxation delay of 1-5 seconds.

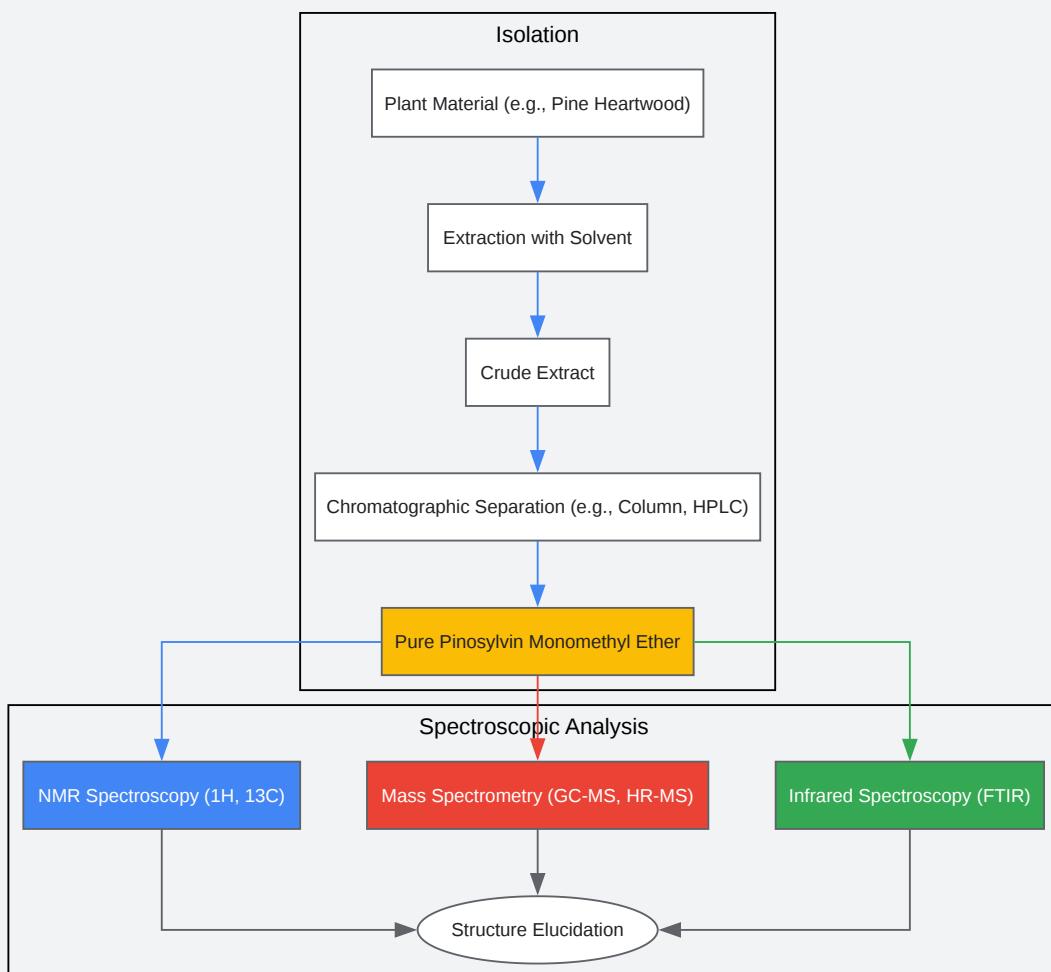
- ^{13}C NMR Parameters: A proton-decoupled ^{13}C NMR spectrum would be acquired. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.

Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS): For analysis of **pinosylvin monomethyl ether** in a mixture, a gas chromatograph coupled to a mass spectrometer would be used.
 - Sample Preparation: The sample would be dissolved in a volatile solvent (e.g., methanol, dichloromethane).
 - GC Conditions: A suitable capillary column (e.g., DB-5ms) would be used. The oven temperature program would be optimized to achieve good separation of the components in the mixture. The injector and transfer line temperatures would be set appropriately (e.g., 250-300 °C).
 - MS Conditions: Electron ionization (EI) at 70 eV is a common method. The mass analyzer would scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): For accurate mass determination and molecular formula confirmation of the pure compound.
 - Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source.
 - MS Conditions: The analysis would be performed in either positive or negative ion mode to determine the exact mass of the molecular ion.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **pinosylvin monomethyl ether**, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires


minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.
- Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum would be collected and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like **pinosylvin monomethyl ether**.

General Workflow for Spectroscopic Analysis of Pinosylvin Monomethyl Ether

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced production of pinosylvin stilbene with aging of *Pinus strobus* callus and nematicidal activity of callus extracts against pinewood nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Pinosylvin Monomethyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192123#pinosylvin-monomethyl-ether-spectroscopic-data-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com